molecular formula C9H13NO B1584369 3-Phenoxypropan-1-amine CAS No. 7617-76-7

3-Phenoxypropan-1-amine

Cat. No. B1584369
CAS RN: 7617-76-7
M. Wt: 151.21 g/mol
InChI Key: DXVQSHRBALIFBC-UHFFFAOYSA-N
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Description

3-Phenoxypropan-1-amine is a chemical compound that can be used as a pharmaceutical intermediate for the development of monoamine transporter protein ligands .


Molecular Structure Analysis

The molecular structure of 3-Phenoxypropan-1-amine consists of a phenyl group substituted at the third carbon by a propan-1-amine . The compound has a molecular weight of 151.21 .


Chemical Reactions Analysis

Amines, including 3-Phenoxypropan-1-amine, have the ability to act as weak organic bases. They can accept a proton from water to form substituted ammonium ions and hydroxide ions .


Physical And Chemical Properties Analysis

3-Phenoxypropan-1-amine is a liquid at room temperature with a melting point of 13-14 degrees Celsius .

Scientific Research Applications

Ligand Chemistry and Metal Complexation

A significant application of structures related to 3-Phenoxypropan-1-amine lies in ligand chemistry, where these compounds facilitate the formation of complexes with metal ions, showing a marked preference and selectivity for certain metals. For instance, studies on tridentate ligands have revealed their potential in forming bis(ligand) versus mono(ligand) lanthanide complexes, demonstrating high selectivity for heavier lanthanides due to enthalpic effects and an unprecedented affinity (Caravan et al., 1995).

Catalysis and Polymerization

Amine-bis(phenolate) compounds, closely related to 3-Phenoxypropan-1-amine, have been employed as catalysts in chemical reactions, including polymerization processes. Zirconium complexes of amine−bis(phenolate) ligands, for example, have shown varied reactivity in the polymerization of 1-hexene, with minor structural modifications leading to significant differences in catalyst performance (Tshuva et al., 2001).

Chromatographic Analysis

Research into the chromatographic separation of phenoxypropanolamines has unveiled the impact of amine modifiers on improving chromatographic performance, even for columns designed for the separation of amines. This highlights the role of such compounds in enhancing the efficiency and selectivity of chromatographic systems (Persson et al., 1984).

Oxidation and Degradation Studies

The study of 3-Phenoxypropan-1-amine and its derivatives extends into understanding their thermal degradation and oxidation reactions. For instance, the thermal degradation of 1-(N-ethylanilino)-3-phenoxypropan-2-ol has been investigated to assess the stability of cure linkages in aromatic amine-cured epoxide resins, contributing valuable insights into material science and engineering (Paterson-Jones et al., 1973).

Biochemical Applications

Although not directly related to 3-Phenoxypropan-1-amine, studies on similar structures have explored their biochemical applications, including the role of polydopamine films which, like 3-Phenoxypropan-1-amine, contain amine groups. These films exhibit pH-switchable permselectivity, demonstrating potential applications in biochemical separations and sensor technologies (Yu et al., 2010).

Safety And Hazards

3-Phenoxypropan-1-amine is classified as a dangerous substance. It has hazard statements H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-phenoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXVQSHRBALIFBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30329190
Record name 3-phenoxypropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxypropan-1-amine

CAS RN

7617-76-7
Record name 3-phenoxypropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30329190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Phenoxypropyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-phenoxy-propionamide (1.0 g, 6.0 mmol) in diethyl ether (30 mL) was cooled to 0 C. Lithium aluminum hydride (0.46 g, 12 mmol) was added in portions to the stirring amide solution. The resulting slurry was allowed to warm to rt and stirred for 20 h. The mixture was cooled to 0° C. and carefully quenched by the sequential addition of 0.5 mL of water, followed by 0.5 mL of 3 N sodium hydroxide and 1.5 mL of water. The mixture was stirred for 15 min, then filtered to remove the aluminum salts. The filtrate was collected and the volatile material was removed by a rotary evaporator to give 3-phenoxy-propylamine (0.55 g) as a pale green oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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